BMS-986224 vs. (Pyr1) Apelin-13: Equipotent Binding Affinity at Human APJ Receptors
BMS-986224 demonstrates high-affinity binding to the human APJ receptor that is equipotent to the endogenous peptide agonist (Pyr1) apelin-13. This direct comparison validates BMS-986224 as a small-molecule alternative that does not compromise on target engagement [1].
| Evidence Dimension | Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.3 nM |
| Comparator Or Baseline | (Pyr1) apelin-13, Kd = 0.33 ± 0.09 nM (human right atria) |
| Quantified Difference | Approximately equal (ratio ~0.9) |
| Conditions | Radioligand binding assay using [125I]-(Pyr1)apelin-13 as the tracer in membranes from human embryonic kidney 293 cells expressing human APJ receptor. |
Why This Matters
This ensures that any observed downstream effects are not confounded by differences in primary target engagement, making BMS-986224 a reliable tool for probing APJ function.
- [1] Gargalovic P, Wong P, Onorato J, Finlay H, Wang T, Yan M, et al. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure. Circ Heart Fail. 2021 Mar;14(3):e007351. View Source
